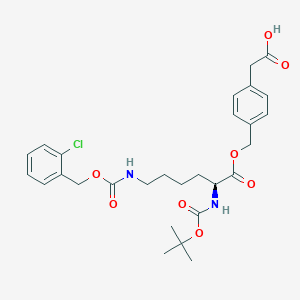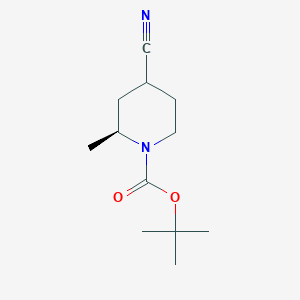
Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH
概要
説明
“Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH” is a derivative of aspartic acid. It is a Fmoc-protected amino acid used in solid-phase peptide synthesis . The Fmoc group is a common protecting group used in the synthesis of peptides, and the tert-butyl ester (OtBu) is a protecting group for the side chain .
Synthesis Analysis
The synthesis of “this compound” involves the condensation of the side-chain carboxy with an appropriate amine or alcohol . The α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively . This facilitates the synthesis of branched esters and amides, and lactams and lactones containing the aspartyl unit .
Molecular Structure Analysis
The empirical formula of “this compound” is C23H25NO6 . Its molecular weight is 411.45 g/mol .
Chemical Reactions Analysis
The Asp (OtBu) residue can form aspartimide under strong basic conditions . The aspartimide can open to form either the desired peptide or the beta-peptide . Backbone protection on the amino acid before Asp will prevent aspartimide formation .
Physical And Chemical Properties Analysis
“this compound” is a powder . Its optical activity is [α]20/D −24±2°, c = 1% in DMF . It has a melting point of 148-150 °C (dec.) .
作用機序
Target of Action
Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH, also known as Fmoc-L-aspartic acid 4-tert-butyl ester , is a Fmoc protected amino acid used in solid phase peptide synthesis . The primary target of this compound is the peptide chain in the synthesis process .
Mode of Action
The compound acts as a protective group for the aspartic acid residue during peptide synthesis . It prevents the formation of aspartimide by-products, which can lead to undesired peptide sequences .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It ensures the correct sequence of amino acids in the peptide chain by preventing the formation of aspartimide by-products .
Result of Action
The use of this compound in peptide synthesis results in the correct formation of peptide sequences . By preventing the formation of aspartimide by-products, it ensures the integrity of the synthesized peptides .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy . It is typically stored at a temperature of 2-8°C .
実験室実験の利点と制限
The use of Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH in peptide synthesis has several advantages. It is a stable reagent that is easy to use and can be incorporated into peptide chains with high efficiency. Furthermore, it is a protected form of L-aspartic acid, which is an important amino acid in many proteins and peptides. The main limitation of this compound is that it is not compatible with all coupling reagents, so some experiments may require the use of a different reagent.
将来の方向性
The use of Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH in peptide synthesis has a wide range of potential applications. Future research could focus on the development of new coupling reagents that are compatible with this compound, as well as the development of new peptides and proteins that have specific biological activities. Additionally, further research could focus on the development of new methods for the synthesis of peptides and proteins with this compound. Finally, future research could focus on the use of this compound in the design of drugs and the study of enzyme-substrate interactions.
合成法
Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH can be synthesized using the Fmoc solid-phase peptide synthesis (SPPS) method. This method is a two-step process that involves the deprotection of the Fmoc group and the coupling of the amino acid to the peptide chain. In the first step, the Fmoc group is removed from the amino acid using a base, such as piperidine. In the second step, the amino acid is coupled to the peptide chain using a coupling reagent, such as an activated ester. The this compound can then be incorporated into the peptide chain.
科学的研究の応用
Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH has been used in a wide range of scientific research applications, such as the study of protein-protein interactions, protein-DNA interactions, and signal transduction pathways. It has also been used in the study of enzyme-substrate interactions, the design of drugs, and the synthesis of peptides with specific biological activities.
Safety and Hazards
生化学分析
Biochemical Properties
Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH is primarily used in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The compound’s Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino terminus, while the tert-butyl ester protects the side-chain carboxyl group. These protective groups are selectively removed during the synthesis process, allowing for the sequential addition of amino acids to form the desired peptide chain .
Cellular Effects
This compound influences various cellular processes by facilitating the synthesis of peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism. The peptides synthesized using this compound can act as signaling molecules, enzymes, or structural proteins, thereby affecting cell function and behavior. For example, peptides synthesized with this compound can be used to study the effects of specific amino acid sequences on cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The mechanism of action of this compound involves its role as a protected amino acid in peptide synthesis. The Fmoc group is removed by treatment with a base, such as piperidine, to expose the amino group for coupling with the next amino acid. The tert-butyl ester is removed by treatment with an acid, such as trifluoroacetic acid, to expose the side-chain carboxyl group. These deprotection steps are crucial for the stepwise assembly of the peptide chain. The compound’s interactions with peptidyl transferases and other enzymes ensure the accurate and efficient synthesis of peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is stable under standard storage conditions but can degrade over time if exposed to moisture or extreme temperatures. Long-term studies have shown that the compound retains its effectiveness in peptide synthesis for extended periods when stored properly. Degradation products can form if the compound is not handled and stored correctly, potentially affecting the efficiency of peptide synthesis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal dosages, the compound facilitates the synthesis of peptides that can be used to study various biological processes. At high doses, the compound or its degradation products may exhibit toxic effects, such as cytotoxicity or adverse effects on organ function. Threshold effects have been observed, where the compound’s efficacy in peptide synthesis decreases beyond a certain concentration .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases, which facilitate the stepwise assembly of peptide chains. The removal of protective groups during the synthesis process is mediated by specific enzymes and chemical reagents, ensuring the accurate formation of peptide bonds. The compound’s involvement in these pathways is crucial for the efficient synthesis of peptides with desired sequences and functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The compound’s protective groups influence its solubility and transport properties, affecting its localization and accumulation within cells. The distribution of the compound within tissues can impact its effectiveness in peptide synthesis and its potential effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by its protective groups and interactions with cellular components. The compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications. Its localization within the endoplasmic reticulum, Golgi apparatus, or other organelles can affect its activity and function in peptide synthesis. Understanding the subcellular distribution of the compound is essential for optimizing its use in biochemical research .
特性
IUPAC Name |
3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]oxymethyl]phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35NO9/c1-33(2,3)43-30(37)18-28(31(38)41-19-21-12-14-22(15-13-21)40-17-16-29(35)36)34-32(39)42-20-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,27-28H,16-20H2,1-3H3,(H,34,39)(H,35,36)/t28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUWKPKBKDNNDA-NDEPHWFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



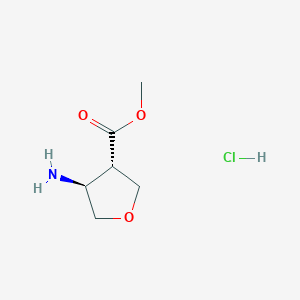
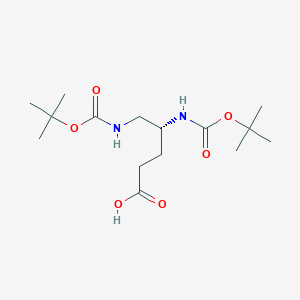
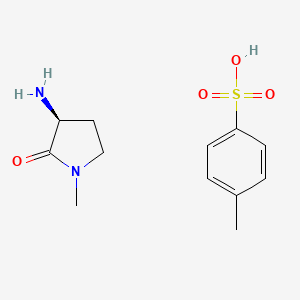
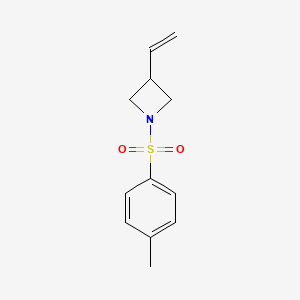
![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)

![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)
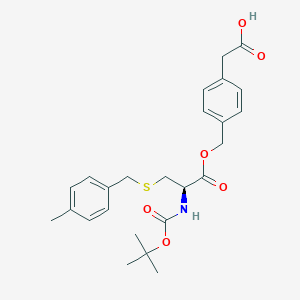
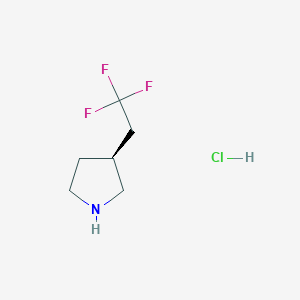
![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)
